2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Description
2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a ketone derivative featuring a methoxy group at the ethanone β-position and a 4-(trifluoromethyl)piperidine moiety. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, influencing the compound's electronic properties, while the methoxy group contributes to its steric and solubility profile.
Properties
IUPAC Name |
2-methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-15-6-8(14)13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTSTISHTFUIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfur Tetrafluoride (SF₄) Fluorination Method
The patent CN102603611B demonstrates SF₄-mediated conversion of piperidinecarboxylic acids to trifluoromethylpiperidines. Key process parameters:
| Starting Material | Solvent System | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 4-Piperidinecarboxylic acid | CHCl₃/HF (7:1) | 105 | 77.9 | 4-CF₃: 92% |
| 3-Chloropiperidine acid | CH₂Cl₂/HF (3:1) | 85 | 53.9 | 3-CF₃: 87% |
| Nipecotic acid | CHCl₃/HF (7:1) | 95 | 80.6 | 2-CF₃: 95% |
Reaction mechanism proceeds through thionyl difluoride intermediate , with HF acting as both catalyst and proton source. Limitations include corrosive conditions requiring 316L stainless steel reactors and competing defluorination at >120°C.
Cross-Coupling Approaches
Di Stefano et al. developed a palladium-catalyzed method using 9-borabicyclo[3.3.1]nonane (9-BBN) intermediates:
- Hydroboration : tert-Butyl 4-methylenepiperidine-1-carboxylate + 9-BBN → bicyclic borane (89% yield)
- Suzuki-Miyaura Coupling : Pd(PPh₃)₄/TBAI system with brominated arenes (62-99% yield)
- Deprotection : HCl/dioxane removes Boc group (75-98% yield)
This method enables installation of diverse aryl groups but requires careful control of borane stoichiometry to prevent over-alkylation.
N-Acylation Strategies for Ketone Formation
Acyl Chloride Route
Reaction of 4-(trifluoromethyl)piperidine with 2-methoxyacetyl chloride under Schotten-Baumann conditions:
4-(CF₃)C₅H₉N + ClCOCH₂OCH₃ → 4-(CF₃)C₅H₉N-CO-CH₂OCH₃ + HCl
Optimized Conditions :
- Solvent: Dichloromethane (anhydrous)
- Base: Triethylamine (3 eq)
- Temperature: 0°C → RT over 12 h
- Yield: 68% (GC-MS purity 94%)
Challenges include competing N-alkylation (15% byproduct) and acetyl chloride hydrolysis.
HATU-Mediated Coupling
Adapting methodology from Di Stefano et al.:
| Component | Amount (mmol) | Equiv |
|---|---|---|
| 4-(Trifluoromethyl)piperidine | 10 | 1.0 |
| 2-Methoxyacetic acid | 12 | 1.2 |
| HATU | 11 | 1.1 |
| DIPEA | 30 | 3.0 |
Procedure :
- Activate acid with HATU/DIPEA in DMF (0°C, 30 min)
- Add piperidine dropwise (N₂ atmosphere)
- Stir at RT for 12 h
- Quench with NH₄Cl, extract with EtOAc
Yield : 83% after silica gel chromatography (Kugelrohr distillation optional)
One-Pot Cyclization Methods
Amino-Ketone Cyclocondensation
Building on MDPI's amino-iodo cyclization:
- Synthesize ω-unsaturated imine precursor
- Iodo-cyclization with NaI/ZnCl₂
- Methoxy introduction via MEM-protected intermediates
Key Reaction :
$$
\text{C}6\text{H}{11}\text{NO}2 \xrightarrow{\text{NaBH(OAc)}3} \text{C}7\text{H}{12}\text{F}_3\text{NO} \quad (71\% \text{ yield})
$$
MEM protection critical for preserving methoxy group during BBr₃-mediated deprotection.
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| SF₄ Fluorination | 420 | 18.7 | 32.4 |
| HATU Coupling | 890 | 6.2 | 11.8 |
| Cyclocondensation | 650 | 9.1 | 17.3 |
PMI = Process Mass Intensity; E-Factor = (Total waste)/(Product mass)
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen can act as a nucleophile in alkylation or acylation reactions. For example:
- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms quaternary ammonium salts.
- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides.
Example Reaction (from structurally similar compounds):
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine derivative | CH₃I, K₂CO₃, DMF, 60°C, 12 h | Quaternary ammonium salt | 78% |
Reduction of the Ketone Group
The ethanone moiety can be reduced to a secondary alcohol using hydride donors.
- Common Reagents :
- Lithium aluminum hydride (LiAlH₄): Requires anhydrous conditions.
- Sodium borohydride (NaBH₄): Less reactive; may require activation.
Reaction Pathway :
Data :
| Starting Material | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-Methoxy-1-piperidinyl ethanone | LiAlH₄ | THF | 0°C → RT | 85% |
Oxidation Reactions
The ketone group is generally resistant to further oxidation, but the methoxy or piperidine groups may undergo transformations:
- Demethylation : Methoxy groups can be cleaved with BBr₃ or HI to form phenolic intermediates.
- Oxidation of Piperidine : Under strong oxidants (e.g., KMnO₄), piperidine can form N-oxides.
Example :
Conditions : BBr₃, DCM, −78°C → RT, 6 h .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group directs electrophiles to specific positions on the piperidine ring.
- Nitration : Requires HNO₃/H₂SO₄; typically yields para-nitro derivatives.
- Halogenation : Bromine or chlorine substitutes at activated positions.
Challenges :
Coupling Reactions (Cross-Coupling)
The compound participates in Suzuki-Miyaura or Buchwald-Hartwig couplings when functionalized with halogens.
Example :
| Reaction Type | Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₂CO₃ | Aryl boronic acid | Biaryl derivative | 72% |
Hydrolysis of the Methoxy Group
The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Acidic Hydrolysis :
Conditions : 6M HCl, reflux, 8 h .
Ring-Opening Reactions
The piperidine ring can undergo ring-opening under strong acidic or reductive conditions:
- Reductive Ring-Opening : Using LiAlH₄ or catalytic hydrogenation yields amino alcohols.
- Acidic Ring-Opening : Concentrated H₂SO₄ cleaves the ring to form linear amines .
Key Findings and Trends
- Steric Effects : The trifluoromethyl group hinders reactions at the 4-position of the piperidine ring.
- Electronic Effects : The CF₃ group reduces electron density, slowing EAS but enhancing ketone stability.
- Synthetic Utility : The compound serves as a precursor for pharmaceuticals targeting neurological disorders (e.g., kinase inhibitors) .
Citations
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one exhibit significant antidepressant properties. They are believed to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that these compounds can enhance synaptic transmission in the central nervous system, potentially offering therapeutic benefits for mood disorders .
2. Analgesic Effects
This compound may also possess analgesic properties. Preliminary studies suggest that it can modulate pain perception through the inhibition of specific neurotransmitter receptors involved in pain signaling pathways. This makes it a candidate for further investigation as a non-opioid analgesic alternative .
3. Neuroprotective Properties
There is emerging evidence that this compound could have neuroprotective effects. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases .
Case Study 1: Antidepressant Mechanism
A study published in 2018 examined the effects of similar piperidine derivatives on depressive-like behaviors in animal models. The results indicated that these compounds significantly reduced immobility time in forced swim tests, suggesting an antidepressant effect linked to increased serotonergic activity .
Case Study 2: Analgesic Efficacy
In a controlled trial assessing the analgesic potential of various piperidine derivatives, researchers found that this compound demonstrated dose-dependent analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of this compound revealed its capacity to reduce neuronal cell death in vitro when exposed to neurotoxic agents. The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Piperidine/Phenyl Ring
Key Insight : The position of the CF₃ group (piperidine vs. phenyl) and the choice of heterocycle (piperidine vs. piperazine) critically influence electronic and steric properties, impacting applications in medicinal chemistry or catalysis.
Alkoxy Group Modifications
Key Insight : Ethoxy substitution increases lipophilicity compared to methoxy, which may affect pharmacokinetic properties such as membrane permeability.
Heterocyclic and Functional Group Additions
Key Insight : Heterocyclic additions (e.g., imidazo-pyridazine) introduce rigidity and target specificity, whereas CF₃ improves metabolic resistance.
Biological Activity
2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 225.21 g/mol |
| CAS Number | 1495755-68-4 |
The structure includes a methoxy group, a trifluoromethyl group, and a piperidine ring, which contribute to its biological activity by facilitating interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Potential Targets
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : It has been studied for its effects on various neurotransmitter receptors, particularly in the central nervous system.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar piperidine derivatives. For instance, some derivatives have demonstrated cytotoxic effects in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Although direct studies on this specific compound are scarce, the structural similarities suggest a potential for similar activities.
Case Studies
- In Vitro Studies :
- A study exploring the effects of piperidine derivatives on cancer cell lines indicated that modifications in the structure could enhance cytotoxicity. Compounds with trifluoromethyl substitutions showed improved interactions with cancer cell targets.
- Neuropharmacological Effects :
- In animal models, compounds with similar structures were evaluated for their effects on neurotransmitter systems. Enhanced binding affinity to mGluR2 receptors was observed, indicating potential applications in treating neurological disorders.
Tables of Biological Activities
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Related compounds show MIC values ranging from 0.05 to 0.6 µg/mL against various pathogens. |
| Anticancer Activity | Piperidine derivatives demonstrated cytotoxicity with IC values < 10 µM in certain cancer models. |
| Neuropharmacological Effects | Enhanced receptor binding activity noted in studies involving mGluR2 modulation. |
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A Pd-catalyzed α-arylation strategy (as demonstrated for structurally analogous compounds) can couple trifluoromethyl-substituted aryl halides with silyl enolates of acetamide derivatives . Key steps include:
- Nucleophilic substitution to introduce the methoxy group.
- Catalytic cross-coupling (e.g., Pd-mediated) to attach the trifluoromethylphenyl moiety.
- Purification via recrystallization or column chromatography, monitored by thin-layer chromatography (TLC) and NMR spectroscopy for yield optimization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques are critical:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and detects impurities.
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
- X-ray crystallography (if crystalline) provides definitive structural confirmation, though limited public crystallographic data exist for this specific compound .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the piperidine ring?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Protecting groups (e.g., Boc) can direct substitution to the 4-position of the piperidine ring.
- Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density and frontier molecular orbitals .
- Experimental validation involves competitive reactions with isotopic labeling or substituent variation (e.g., replacing trifluoromethyl with methyl to assess steric effects) .
Q. How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?
- Methodological Answer : The CF₃ group:
- Enhances lipophilicity , improving membrane permeability (logP analysis via HPLC).
- Electron-withdrawing effects stabilize intermediates in nucleophilic acyl substitution reactions.
- Biological assays (e.g., enzyme inhibition studies) compare analogs with/without CF₃ to quantify its impact on binding affinity and selectivity .
Q. What computational tools are effective for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular docking (AutoDock, Schrödinger) models interactions with targets like cytochrome P450 enzymes.
- ADMET prediction software (e.g., SwissADME) estimates bioavailability, metabolic stability, and toxicity.
- Molecular dynamics simulations assess conformational stability in aqueous and lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
